molecular formula C9H7BrS B082513 3-Bromo-2-methylbenzo[b]thiophene CAS No. 10243-15-9

3-Bromo-2-methylbenzo[b]thiophene

Cat. No. B082513
CAS RN: 10243-15-9
M. Wt: 227.12 g/mol
InChI Key: WFTBGTKQMKDPOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Bromo-2-methylbenzo[b]thiophene can be synthesized through various chemical routes. One common method involves the bromination of benzo[b]thiophene derivatives, where a bromine atom is introduced at specific positions on the thiophene ring. For example, the synthesis of functionalized benzo[b]thiophenes involves bromocyclization of methylthio-containing alkynes using specific reagents, followed by palladium-catalyzed cross-coupling reactions to introduce various substituents on the aromatic rings (Tréguier et al., 2014). Another approach includes the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, leading to unexpected structural isomers through aromatic nucleophilic substitution with rearrangement (Guerrera et al., 1995).

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methylbenzo[b]thiophene has been studied using spectroscopic techniques and theoretical calculations. These analyses reveal detailed insights into the compound's electronic configuration, spatial arrangement, and reactivity patterns. For example, studies on similar brominated benzo[b]thiophene derivatives have shown "abnormal" bromination selectivity, attributed to the unique electronic structure of these compounds, providing insights into the molecular structure and reactivity of 3-Bromo-2-methylbenzo[b]thiophene (Wu et al., 2013).

Chemical Reactions and Properties

3-Bromo-2-methylbenzo[b]thiophene undergoes various chemical reactions, demonstrating its reactivity and versatility as a synthetic intermediate. The compound participates in aromatic nucleophilic substitution reactions, which are useful for introducing different functional groups into the molecule. Additionally, its reactions with nucleophiles, as well as base-catalyzed mechanisms, have been elucidated, revealing complex reaction pathways and rearrangements (Cosimelli et al., 2001).

Physical Properties Analysis

The physical properties of 3-Bromo-2-methylbenzo[b]thiophene, such as melting point, boiling point, solubility, and crystal structure, are crucial for its handling and application in synthesis. Comparative X-ray structure analyses of methylated benzo[b]thiophene 1,1-dioxides provide insights into the compound's crystallography and how structural differences influence photodimerization behavior (Faghi et al., 1988).

Chemical Properties Analysis

The chemical properties of 3-Bromo-2-methylbenzo[b]thiophene, including its reactivity with various chemical reagents, stability under different conditions, and its ability to undergo substitution reactions, are central to its utility in organic synthesis. For instance, studies on the substitution reactions of benzo[b]thiophen derivatives provide valuable information on how different substituents affect the compound's reactivity and the types of products formed (Cooper et al., 1970).

Scientific Research Applications

  • Pharmacologically Active Derivatives : The conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, including 3-bromomethyl compounds, has been explored for pharmacological applications. These derivatives have been tested in preliminary pharmacological studies (Chapman et al., 1971).

  • Nitration Reactions : Nitration of 3-bromo-2-methylbenzo[b]thiophen has led to the production of various nitrobenzo[b]thiophen derivatives. This process is important for creating compounds with potential applications in material science or pharmaceuticals (Cooper & Scrowston, 1972).

  • Nucleophilic Substitution with Rearrangement : The reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines, resulting in N-substituted benzo[b]thiophenes, has been observed. This process, involving aromatic nucleophilic substitution with rearrangement, could be useful for synthesizing unique compounds (Guerrera et al., 1995).

  • Bromination Reaction Selectivity : Studies on 5-diarylamino-2-methylbenzo[b]thiophene have shown "abnormal" bromination reaction selectivity. This finding is significant for the synthesis and modification of charge-transporting materials (Wu et al., 2013).

  • Halogenation and Cyclisation Reactions : The preparation of various halogeno-3-methylbenzo[b]thiophens through cyclisation and their further conversion to bromomethyl derivatives has been explored. These reactions are crucial in the synthesis of amines, guanidino, and ureido compounds (Chapman et al., 1968).

  • Antitubulin Agents : A library of functionalized 3-(α-styryl)-benzo[b]thiophenes, synthesized using a sequence involving the creation of 3-bromobenzo[b]thiophene derivatives, has been evaluated as antitubulin agents. This is significant for cancer research and drug development (Tréguier et al., 2014).

  • NMR Spectral Analysis : The use of 1H NMR spectral analysis and nuclear Overhauser effect has been employed to study halogeno-substituted 2- and 3-methylbenzo[b]thiophenes, which is crucial for understanding the structure and reactivity of these compounds (Cuberes et al., 1985).

  • Reactivity with Nucleophiles : The reactivity of 3-bromo-2-nitrobenzo[b]thiophene with various nucleophiles, including the formation of unexpected isomers, has been investigated. This study helps to understand the reaction mechanisms and potential synthesis pathways (Cosimelli et al., 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed and can cause serious eye damage . It is recommended to wear protective gloves and clothing when handling this compound .

Future Directions

Thiophene derivatives, including 3-Bromo-2-methylbenzo[b]thiophene, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

3-bromo-2-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTBGTKQMKDPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356333
Record name 3-bromo-2-methylbenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methylbenzo[b]thiophene

CAS RN

10243-15-9
Record name 3-bromo-2-methylbenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.06 g of 3-Bromo-benzo[b]thiophene (5.0 mmol) is dissolved in 10 ml of dry tetrahedrofuran and cooled to −78° C. and 3.67 ml of lithium diisopropylamine 1.5M in cyclohexane (5.5 mmol) is added slowly and stirred at −78° C. for 15 min. 0.35 ml of Methyl iodide (5.6 mmol) is added and the reaction mixture is stirred at room temperature for 1 h, sat. NH4Cl is added, and the mixture is extracted with CH2Cl2, dried over Na2SO4 and evaporated. The crude product is applied onto a silica-gel chromatography column (Hexane:AcOEt=10:1) to give the title compound. 835 mg (74%). 1H-NMR (CDCl3): 7.76 (t, 2H, J=7.7 Hz), 7.46 (t, 1H, J=7.7 Hz), 7.37 (t, 1H, J=7.7 Hz), 2.60 (s, 3H)
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1.06 g
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5.5 mmol
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0.35 mL
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Synthesis routes and methods II

Procedure details

To a solution of 15.88 g of 2,3-dibromobenzo[b]thiophene in 150 ml of dry diethyl ether at 0° C. was added a solution of 20 ml of diethyl ether and 34 ml of a 1.6M solution of n-butyl lithium in hexane. After stirring for one hour at 0° C., a solution of 10.2 ml of dimethylsulfate in 20 ml of diethyl ether was added and the reaction was stirred at 0° C. for 4 hours. The mixture was allowed to warm to room temperature. After the addition of 125 ml of 1N hydrochloric acid, the reaction mixture was stirred for 15 minutes. The layers were separated and the aqueous layer was extracted with diethyl ether. The combined ether extracts were dried over magnesium sulfate and evaporated in vacuo giving an oil. The oil was cooled and it solidified. The resulting crystals were recovered by filtration providing 8.7 g of the desired subtitled intermediate, m.p. 39°-40° C.
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15.88 g
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20 mL
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125 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a solution (50 mL) of 2-methyl-1-benzothiophene (5.00 g) in acetic acid was added dropwise bromine (1.90 mL) at 0° C., and the mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure, saturated aqueous sodium hydrogen carbonate solution was added to the residue, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:1, volume ratio) to give the title object compound (8.02 g, quantitative) as a brown oil.
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50 mL
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1.9 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
JM Mbere - 2005 - ro.uow.edu.au
The overall aim of this project was to investigate the synthesis and activity of a range of compounds based on the benzo [b] thiophene-2-carboxamide structural motif as potential new …
Number of citations: 3 ro.uow.edu.au
PE Cross, RP Dickinson, MJ Parry… - Journal of medicinal …, 1986 - ACS Publications
The preparation of a series of 2-(lH-imidazol-l-ylmethyl)-substituted carboxylicacids of benzo [b] furan, benzo-[bjthiophene, indole, and naphthalene is described. All compounds …
Number of citations: 27 pubs.acs.org
R Li, Q Fang, B Mou, M Chen, Q Tang, B Shen… - Bulletin of the Chemical …, 2023 - ajol.info
ABSTRACT. A compound S, S-bis (2-(prop-1-yn-1-yl) phenyl) ethanebis (thioate) is synthesized through one-pot synthesis. The lithiation reaction of 3-bromo-2-methylbenzo [b] …
Number of citations: 2 www.ajol.info
E Kim, YK Choi, MH Lee - Macromolecules, 1999 - ACS Publications
The effect of photoirradiation on the refractive index of a diarylethene polymer was investigated. Diarylethene polymer was prepared by a radical polymerization using 1-[6‘-(…
Number of citations: 175 pubs.acs.org
H Huang, MP Winters, SK Meegalla, E Arnoult… - Bioorganic & Medicinal …, 2018 - Elsevier
GPR40 partial agonism is a promising new mechanism for the treatment of type 2 diabetes mellitus with clinical proof of concept. Most of the GPR40 agonists in the literature have a …
Number of citations: 11 www.sciencedirect.com
W Schroth, H Jordan, R Spitzner - Tetrahedron letters, 1995 - Elsevier
Access to the title compounds (12–14) was achieved by two different syntheses starting from either phenylacetylene (1) or, from benzo[b]thiophene (2) by a reaction sequence formally …
Number of citations: 14 www.sciencedirect.com
H Utsumi, D Nagahama, H Nakano… - Journal of Materials …, 2002 - pubs.rsc.org
A novel family of photochromic amorphous molecular materials containing a dithienylethene moiety, 1-{5-[4-(di-p-tolylamino)phenyl]-2-methylthiophen-3-yl}-2-(2,5-dimethylthiophen-3-yl…
Number of citations: 68 pubs.rsc.org
D Sysoiev, E Procházková, A Semenenko… - …, 2020 - Wiley Online Library
Bis(benzothienyl)ethene sulfones are very interesting molecules for super‐resolution microscopy due to their photoswitching properties. However, functionalization of the ‘classical’ bis(…
M Kose - Journal of Photochemistry and Photobiology A …, 2004 - Elsevier
New diarylethenes possessing one or two arenesulfinylethenyl moieties were casually synthesised. The photochromic and chiroptical properties of 1,2-bis-2-{2-methyl-5-[2-(4-…
Number of citations: 18 www.sciencedirect.com
SH Jing, SQ Cui, SZ Pu - Advanced Materials Research, 2012 - Trans Tech Publ
A new photochromic diarylethene, 1-[2-methyl-(5-(4- dioxolane)phenyl)-3-thienyl]-2-(2-methyl-3-benzofuran) perfluorocyclopentene (1o), was synthesized and its photochromic and …
Number of citations: 4 www.scientific.net

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